Examorelin acetate, also known as L-Histidyl-2-methyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide acetate, is a synthetic hexapeptide that acts as a potent agonist of the growth hormone secretagogue receptor. This compound was developed by Mediolanum Farmaceutici and is primarily recognized for its ability to stimulate the release of growth hormone in both humans and animals. Examorelin is structurally derived from growth hormone-releasing peptides, specifically GHRP-6, and exhibits distinct pharmacological properties that differentiate it from other growth hormone secretagogues.
Examorelin is classified as a growth hormone secretagogue and is part of the peptide class of compounds. Its unique amino acid sequence—His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2—enables it to mimic the action of ghrelin, a natural hormone responsible for stimulating appetite and growth hormone release. The compound has been studied for various clinical applications, although it has not been marketed following phase II clinical trials aimed at treating growth hormone deficiency and congestive heart failure .
The synthesis of examorelin typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis process includes:
Examorelin has the molecular formula and a molar mass of approximately 887.059 g/mol. Its structure consists of six amino acids arranged in a specific sequence that contributes to its biological activity:
The structural properties can be represented through various chemical notations such as SMILES and InChI, which describe the connectivity and arrangement of atoms within the molecule .
Examorelin primarily engages in receptor-mediated reactions upon administration. It acts by binding to the growth hormone secretagogue receptor (GHSR), leading to a cascade of intracellular events that promote growth hormone release. Notably, examorelin's action can be synergistic with other hormones such as testosterone, enhancing its efficacy in stimulating growth hormone secretion.
Examorelin functions by mimicking ghrelin's action on GHSR, which is predominantly located in the hypothalamus and pituitary gland. Upon binding to GHSR:
The pharmacokinetics indicate an elimination half-life of approximately 55 minutes, which influences dosing regimens for therapeutic applications .
Examorelin exhibits several notable physical properties:
Chemical properties include its stability under physiological conditions, although prolonged exposure may lead to degradation or loss of activity over time .
Examorelin has been investigated primarily for its potential therapeutic applications in conditions related to growth hormone deficiency. Its ability to significantly elevate plasma levels of growth hormone makes it a candidate for use in:
Despite its potential applications, examorelin did not complete development for market approval, limiting its availability for clinical use .
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1
CAS No.: 387825-07-2